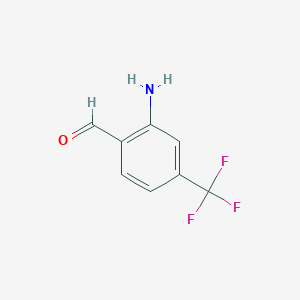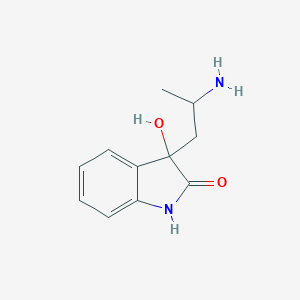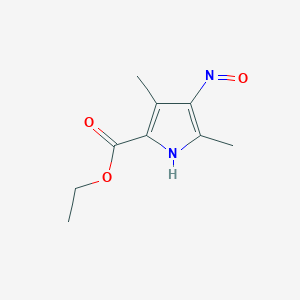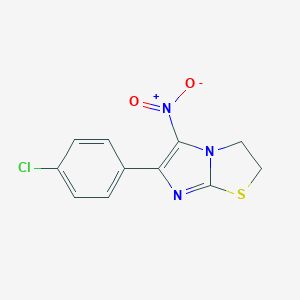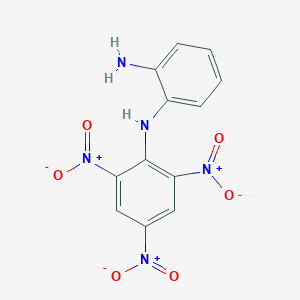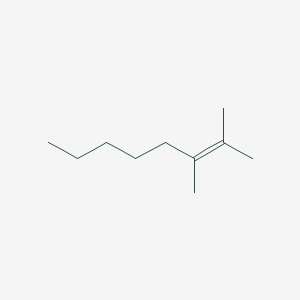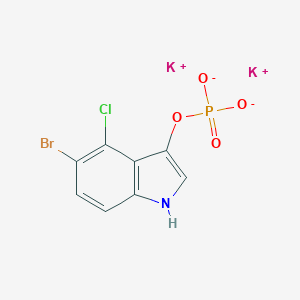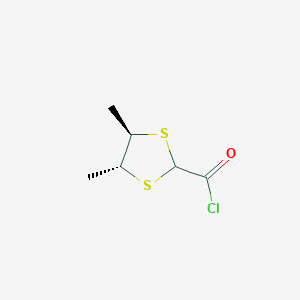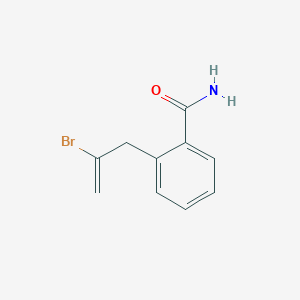
Benzamide, N-(2-bromoallyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(2-bromoallyl)- is a chemical compound that belongs to the class of benzamides. It has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of benzamide, N-(2-bromoallyl)- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Effets Biochimiques Et Physiologiques
Benzamide, N-(2-bromoallyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, leading to the inhibition of various cellular processes. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, it has been shown to possess antimicrobial and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Benzamide, N-(2-bromoallyl)- has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess various biological activities. However, it also has some limitations. The compound is relatively unstable and can degrade over time, making it difficult to work with. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of benzamide, N-(2-bromoallyl)-. One potential direction is to further investigate its potential use as a DNA intercalator and fluorescent probe for the detection of proteins. Additionally, more research is needed to fully understand its mechanism of action and to identify potential targets for its use in cancer therapy. Finally, more studies are needed to investigate its potential applications in other fields, such as antimicrobial and anti-inflammatory therapy.
Conclusion:
In conclusion, benzamide, N-(2-bromoallyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively simple and efficient, making it a popular choice for researchers. It has been extensively studied for its potential applications in various scientific fields, including antimicrobial, anticancer, and anti-inflammatory therapy. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of benzamide, N-(2-bromoallyl)-, including further investigation of its potential use as a DNA intercalator and fluorescent probe for the detection of proteins, and more research to fully understand its mechanism of action and identify potential targets for its use in cancer therapy.
Méthodes De Synthèse
The synthesis of benzamide, N-(2-bromoallyl)- involves the reaction of benzamide with 2-bromoallyl bromide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields the desired product in good yield. This synthesis method is relatively simple and efficient, making it a popular choice for researchers.
Applications De Recherche Scientifique
Benzamide, N-(2-bromoallyl)- has been extensively studied for its potential applications in various scientific fields. It has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a DNA intercalator and as a fluorescent probe for the detection of proteins.
Propriétés
Numéro CAS |
102586-01-6 |
|---|---|
Nom du produit |
Benzamide, N-(2-bromoallyl)- |
Formule moléculaire |
C10H10BrNO |
Poids moléculaire |
240.1 g/mol |
Nom IUPAC |
2-(2-bromoprop-2-enyl)benzamide |
InChI |
InChI=1S/C10H10BrNO/c1-7(11)6-8-4-2-3-5-9(8)10(12)13/h2-5H,1,6H2,(H2,12,13) |
Clé InChI |
VLOWQIPKJXJTJQ-UHFFFAOYSA-N |
SMILES |
C=C(CC1=CC=CC=C1C(=O)N)Br |
SMILES canonique |
C=C(CC1=CC=CC=C1C(=O)N)Br |
Autres numéros CAS |
102586-01-6 |
Synonymes |
N-(2-Bromo-2-propenyl)benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



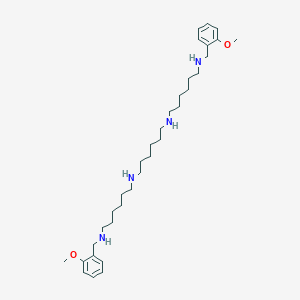
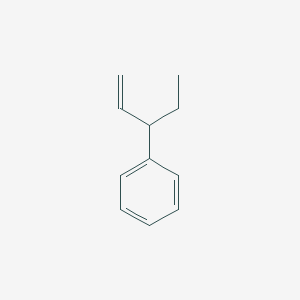
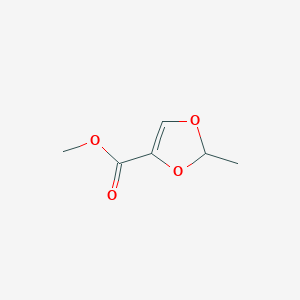
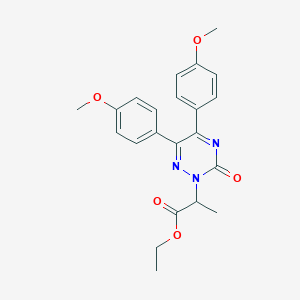
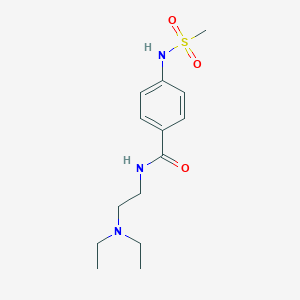
![4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine](/img/structure/B12869.png)
